molecular formula C10H9ClF3N3O2 B14704257 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13991-76-9

1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea

Katalognummer: B14704257
CAS-Nummer: 13991-76-9
Molekulargewicht: 295.64 g/mol
InChI-Schlüssel: XNFVUJQRDLTCNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties. It features a nitroso group, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Azides and thioethers.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, leading to various biochemical effects. The chloroethyl group can alkylate DNA, potentially leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
  • 1-(4-Chloro-2-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea
  • Trifluorotoluene

Comparison: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea lack the nitroso group and therefore exhibit different chemical and biological properties. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.

Eigenschaften

CAS-Nummer

13991-76-9

Molekularformel

C10H9ClF3N3O2

Molekulargewicht

295.64 g/mol

IUPAC-Name

1-(2-chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C10H9ClF3N3O2/c11-5-6-17(16-19)9(18)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,18)

InChI-Schlüssel

XNFVUJQRDLTCNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.